6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine
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Overview
Description
6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a bromine atom, multiple methyl groups, and a pyrazinyl-substituted azetidine ring attached to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving suitable starting materials.
Substitution with Pyrazinyl Group: The pyrazinyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-N,N,N-trimethylhexan-1-aminium bromide
- 1-bromo-6-(trimethylammonium)hexyl bromide
Uniqueness
6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine is unique due to its specific structural features, such as the combination of a bromine atom, multiple methyl groups, and a pyrazinyl-substituted azetidine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
6-bromo-N,5,7-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,8-naphthyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN6/c1-11-14-4-5-15(23-18(14)22-12(2)17(11)19)24(3)13-9-25(10-13)16-8-20-6-7-21-16/h4-8,13H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITGLJSQDLYUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=NC(=C1Br)C)N(C)C3CN(C3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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